molecular formula C9H14N2O3S B12328551 Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]-

Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]-

Cat. No.: B12328551
M. Wt: 230.29 g/mol
InChI Key: VEADKVWNOWEBNN-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]- is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]- typically involves the reaction of methanesulfonamide with 4-(dimethylamino)-2-hydroxybenzaldehyde. The reaction is carried out under controlled conditions, often using catalysts to enhance the yield and purity of the product. Common reagents used in the synthesis include acetic anhydride and pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of specific kinases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]- is unique due to the presence of both dimethylamino and hydroxy groups on the aromatic ring, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]-, is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.

Compound Overview

  • Molecular Formula : C₉H₁₄N₂O₃S
  • Molecular Weight : ~230.29 g/mol
  • Structural Features : Contains sulfonamide and amine functional groups, which contribute to its biological properties.

Biological Activity

Research indicates that Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]- exhibits various biological activities, primarily as an enzyme inhibitor with potential applications in treating diseases due to its antimicrobial and anticancer properties.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thereby modulating biochemical pathways crucial for disease progression.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against a range of microbial pathogens.
  • Anticancer Properties : Investigations have highlighted its potential in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings

Several studies have explored the biological activities and mechanisms of action of Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]-.

  • In Vitro Studies : A study reported that derivatives of Methanesulfonamide exhibited significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating potent inhibitory effects on cell growth .
  • Antimicrobial Studies : Research has demonstrated that this compound shows promising activity against certain bacterial strains, suggesting its potential as an antimicrobial agent .
  • Case Study on Anticancer Activity : A detailed evaluation indicated that the compound could induce apoptosis in tumor cells and inhibit tubulin polymerization, which is critical for cancer cell division .

Comparative Analysis

The following table compares Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]- with structurally similar compounds regarding their unique features and biological activities:

Compound NameMolecular FormulaUnique Features
Methanesulfonamide, N-[4-(dimethylamino)-2-hydroxyphenyl]-C₉H₁₄N₂O₃SAntimicrobial and anticancer properties
N-(4-Hydroxyphenyl)methanesulfonamideC₇H₉NO₃SPrimarily used in antihypertensive drugs
N-(3-Dimethylamino-5-hydroxyphenyl)methanesulfonamideC₉H₁₄N₂O₃SExplored for anticancer properties
N-(4-Methoxyphenyl)methanesulfonamideC₉H₁₁NO₃SUtilized in various synthetic pathways

Future Directions

Ongoing research focuses on optimizing the synthesis of Methanesulfonamide derivatives to enhance their biological activity and reduce toxicity. Investigations into the structure-activity relationship (SAR) will be crucial for developing more effective therapeutic agents based on this compound.

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

N-[4-(dimethylamino)-2-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-11(2)7-4-5-8(9(12)6-7)10-15(3,13)14/h4-6,10,12H,1-3H3

InChI Key

VEADKVWNOWEBNN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)NS(=O)(=O)C)O

Origin of Product

United States

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